(4-Methylpiperidin-1-yl)acetonitrile

Description

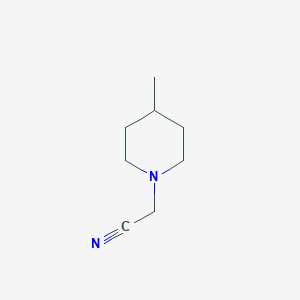

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-8-2-5-10(6-3-8)7-4-9/h8H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCZNTKWDQCTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Chemical Transformations of 4 Methylpiperidin 1 Yl Acetonitrile

Reactivity of the Nitrile Functionality in the (4-Methylpiperidin-1-yl)acetonitrile Framework

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. As an α-amino nitrile, the reactivity of the cyano group is influenced by the adjacent tertiary amine.

The hydrolysis of nitriles is a well-established transformation that typically proceeds under acidic or basic conditions to yield carboxylic acids, often via an amide intermediate. In the case of α-amino nitriles like this compound, this reaction leads to the formation of (4-methylpiperidin-1-yl)acetic acid.

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for the attack by a water molecule. masterorganicchemistry.com Subsequent tautomerization and further hydrolysis of the resulting amide lead to the carboxylic acid. The reaction pathway is analogous to the final step of the Strecker synthesis of amino acids, where an α-amino nitrile is hydrolyzed to form an α-amino acid. masterorganicchemistry.comnih.govkhanacademy.org

Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon, forming an intermediate that, upon protonation, yields the amide. Further hydrolysis under basic conditions cleaves the amide to produce the carboxylate salt, which upon acidic workup gives the final carboxylic acid.

Amidation can be considered an intermediate step in the hydrolysis pathway. By carefully controlling the reaction conditions, such as using concentrated sulfuric acid or specific enzyme systems, it is possible to stop the reaction at the amide stage, yielding (4-methylpiperidin-1-yl)acetamide.

Table 1: Representative Conditions for Nitrile Hydrolysis

| Product | Reagents and Conditions | General Yield Range |

|---|---|---|

| Carboxylic Acid | Aq. HCl or H2SO4, heat | Moderate to High |

| Carboxylic Acid | Aq. NaOH or KOH, heat, then H3O+ workup | Moderate to High |

| Amide | H2SO4 (conc.), controlled temperature | Variable |

The nitrile group can be reduced to a primary amine, a transformation of significant synthetic utility. This converts this compound into 2-(4-methylpiperidin-1-yl)ethan-1-amine, a diamine derivative.

Commonly used reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemistrysteps.comdoubtnut.com

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent readily converts nitriles to primary amines. The reaction mechanism involves the nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile. chemistrysteps.com Two successive hydride additions occur, first forming an imine-aluminum complex, which is then further reduced. chemistrysteps.comyoutube.com An aqueous workup is required to hydrolyze the resulting aluminum-nitrogen complexes and liberate the primary amine. chemistrysteps.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. google.com Common catalysts include palladium (Pd), platinum (Pt), or Raney nickel. nih.gov The reaction is typically carried out under pressure and at elevated temperatures. Catalytic hydrogenation is often considered a "greener" alternative to hydride reductions. However, catalyst choice is crucial to avoid side reactions, such as dehalogenation if other sensitive groups are present. google.comnih.gov The selectivity of the hydrogenation can sometimes be influenced by the catalyst structure, potentially leading to secondary amine byproducts through condensation of the intermediate imine with the final amine product. nih.gov

Table 2: Common Methods for Nitrile Reduction to Primary Amines

| Reagent/Catalyst | Solvent | Typical Conditions | Product |

|---|---|---|---|

| LiAlH₄ | Diethyl ether, THF | Reflux, followed by aqueous workup | 2-(4-methylpiperidin-1-yl)ethan-1-amine |

| H₂ / Raney Ni | Ethanol, Methanol | Elevated pressure and temperature | 2-(4-methylpiperidin-1-yl)ethan-1-amine |

| H₂ / Pd/C | Methanol, Acetic Acid | Elevated pressure | 2-(4-methylpiperidin-1-yl)ethan-1-amine |

Chemical Transformations Involving the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the 4-methylpiperidine (B120128) ring is a tertiary amine. Its lone pair of electrons makes it nucleophilic and basic, allowing it to participate in reactions with electrophiles.

N-Alkylation: As a tertiary amine, the piperidine nitrogen of this compound can react with alkyl halides (e.g., methyl iodide, ethyl bromide) in a process known as quaternization. nih.govresearchgate.net This Sₙ2 reaction results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom becomes positively charged and is bonded to four carbon atoms. researchgate.net The reaction rate can be influenced by the solvent and the nature of the alkyl halide. researchgate.net These quaternary salts often exhibit different solubility and biological properties compared to the parent tertiary amine.

N-Acylation: The direct N-acylation of tertiary amines with reagents like acyl chlorides or acid anhydrides does not typically occur. libretexts.orgsimply.scienceunizin.org This is because tertiary amines lack the necessary proton on the nitrogen atom that can be removed to form a stable, neutral amide product. The reaction between a tertiary amine and an acyl chloride may form an unstable acylammonium salt, which is highly reactive and often reverts to the starting materials or participates in other reactions if a suitable nucleophile is present. Therefore, this compound is not expected to undergo stable N-acylation at the piperidine nitrogen.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds to create N-aryl amines. However, these reactions almost exclusively require a primary or secondary amine as the nucleophilic partner. The mechanism involves the oxidative addition of an aryl halide to a metal catalyst (typically palladium or copper), followed by coordination of the amine, deprotonation, and reductive elimination.

Tertiary amines, such as the piperidine nitrogen in this compound, cannot participate in these catalytic cycles as they lack the N-H bond required for the crucial deprotonation and subsequent reductive elimination steps. Consequently, direct N-arylation of the pre-formed this compound ring via standard cross-coupling methodologies is not a feasible chemical transformation.

Stereochemical Aspects in Chemical Transformations

The starting material, this compound, is an achiral molecule. Although the 4-position of the piperidine ring is substituted, a plane of symmetry passes through the nitrogen atom, the C1-CH₂CN bond, the C4 atom, and the C4-methyl group.

The piperidine ring exists predominantly in a chair conformation. The 4-methyl group can occupy either an axial or an equatorial position, with the equatorial conformation being significantly more stable due to the avoidance of 1,3-diaxial interactions. These two chair conformers are in rapid equilibrium via ring flipping.

Stereochemical considerations become important if a reaction introduces a new chiral center into the molecule.

Reactions at the Piperidine Ring: If a reaction were to occur at a carbon atom of the piperidine ring itself (which is outside the scope of the transformations discussed above), it could lead to the formation of diastereomers. For instance, functionalization at the C2 or C3 position would create a new stereocenter, resulting in cis and trans diastereomers relative to the existing 4-methyl group. rsc.org

N-Alkylation (Quaternization): The quaternization of the nitrogen atom with an alkyl group different from the cyanomethyl group does not create a chiral center at the nitrogen itself, as inversion is typically rapid. However, in conformationally restricted systems, the orientation of the incoming alkyl group can be influenced by the existing ring conformation. Studies on the quaternization of substituted piperidines have shown that the incoming alkyl group can attack from either an axial or equatorial direction, leading to different product ratios depending on steric and electronic factors. researchgate.netcdnsciencepub.com For 4-methylpiperidine derivatives, N-methylation has been observed to proceed with a preference for axial attack. cdnsciencepub.com

Diastereoselective and Enantioselective Reactions

A thorough review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the diastereoselective and enantioselective reactions of this compound. This suggests that the stereocontrolled functionalization of this particular compound is a largely unexplored area within synthetic organic chemistry.

While general methodologies for the asymmetric synthesis of substituted piperidines and the stereoselective reactions of α-amino nitriles are well-documented, specific applications of these methods to this compound have not been reported. The inherent chirality of the 4-methylpiperidine moiety could theoretically influence the stereochemical outcome of reactions at the adjacent cyanomethyl group, but experimental data to support or explore this is not available in the current body of scientific literature.

Consequently, it is not possible to provide detailed research findings, reaction schemes, or data tables on the diastereoselective and enantioselective transformations of this compound at this time. Further research would be necessary to investigate the potential for stereoselective reactions involving this compound, such as:

Asymmetric alkylation: The deprotonation of the α-carbon to the nitrile group to form a chiral enolate, followed by reaction with an electrophile.

Diastereoselective addition reactions: The addition of the cyanomethyl anion to chiral aldehydes, ketones, or imines.

Enantioselective catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions involving the nitrile or piperidine moieties.

Until such studies are conducted and published, the diastereoselective and enantioselective reaction chemistry of this compound remains an open area for investigation.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methylpiperidin 1 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Assignments and Structural Confirmation

The ¹H NMR spectrum of (4-Methylpiperidin-1-yl)acetonitrile provides detailed information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Detailed experimental data for the ¹H NMR spectrum of this compound, including specific chemical shifts, coupling constants (J), and multiplicities for each proton, are not publicly available in the searched resources. A hypothetical analysis would involve assigning the signals corresponding to the methyl group protons, the protons on the piperidine (B6355638) ring at positions 2, 3, 4, 5, and 6, and the methylene (B1212753) protons of the acetonitrile (B52724) group. The integration of each signal would confirm the number of protons in each unique environment.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule and provides insights into their electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Carbon Atom |

| Data not available | C (Nitrile) |

| Data not available | CH₂ (Acetonitrile) |

| Data not available | C2/C6 (Piperidine) |

| Data not available | C3/C5 (Piperidine) |

| Data not available | C4 (Piperidine) |

| Data not available | CH₃ (Methyl) |

Specific experimental ¹³C NMR chemical shifts for this compound are not available in the public domain based on the conducted searches. A predictive analysis would place the nitrile carbon (C≡N) in the downfield region (around 115-125 ppm). The carbons of the piperidine ring would appear in the range of approximately 20-60 ppm, with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded. The methylene carbon of the acetonitrile group would likely resonate in a similar region. The methyl carbon would be expected at the most upfield position.

2D NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms within a molecule.

COSY: A COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would help to trace the proton-proton network within the 4-methylpiperidine (B120128) ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

Specific 2D NMR correlation data for this compound could not be retrieved from the available resources.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Nitrile Group Stretching Vibrations

The most characteristic feature in the IR spectrum of this compound is the stretching vibration of the nitrile group (C≡N). Saturated nitriles typically exhibit a sharp, medium-intensity absorption band in the region of 2260-2240 cm⁻¹. aurigeneservices.com The polarity of the C≡N bond contributes to a distinct and easily identifiable peak. aurigeneservices.com

Piperidine Ring Vibrational Modes

The piperidine ring gives rise to a series of characteristic vibrational modes. These include C-H stretching vibrations of the methylene and methine groups, which are typically observed in the 2983-2880 cm⁻¹ range. Additionally, CH₂ bending vibrations (scissoring and rocking) appear in the fingerprint region, generally below 1500 cm⁻¹. The complex pattern of absorptions in the fingerprint region is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Table 3: Summary of Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2250 | Stretching | Nitrile (C≡N) |

| ~2950-2850 | Stretching | C-H (Alkyl) |

| ~1450 | Bending | CH₂ (Scissoring) |

| Data not available | Various | Piperidine Ring Vibrations |

A complete, experimentally obtained IR spectrum with peak-by-peak analysis for this compound is not available in the searched literature. The provided data is based on typical values for the constituent functional groups.

X-ray Crystallography for Solid-State Structural Analysis

This compound is an achiral molecule, thus an analysis of absolute configuration is not applicable. However, the determination of its solid-state conformation is crucial for understanding its physical properties and potential intermolecular interactions.

Based on structural studies of analogous compounds, the 4-methylpiperidine ring is expected to adopt a stable chair conformation. iucr.orgnih.gov This is the most energetically favorable arrangement for six-membered saturated heterocycles, as it minimizes both angular and torsional strain. In the crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, the piperidine ring is confirmed to exist in a chair conformation. iucr.org Similarly, other crystallographic analyses of piperidine derivatives consistently show the prevalence of the chair form. nih.govacs.org

The methyl group at the C4 position would preferentially occupy an equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions, with the axial hydrogen atoms on C2 and C6 of the ring. The cyanomethyl (-CH₂CN) substituent attached to the nitrogen atom (N1) can exhibit rotational freedom, but its preferred orientation will be influenced by crystal packing forces.

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Ring Conformation | Chair | Most energetically stable, minimizes steric and torsional strain. iucr.orgnih.gov |

| Puckering Parameters (Q) | ~0.55 Å | Quantifies the total puckering amplitude of the ring. nih.gov |

| Substituent Position (C4) | Equatorial | Minimizes 1,3-diaxial steric interactions, leading to greater stability. |

| N-C Bond Lengths | ~1.47 Å | Standard single bond length between nitrogen and sp³ carbon. researchgate.net |

| C-C Bond Lengths | ~1.53 Å | Standard single bond length between two sp³ carbons. researchgate.net |

The assembly of molecules into a crystal lattice is directed by a network of non-covalent intermolecular interactions. ias.ac.in For this compound, several types of interactions are anticipated to govern its crystal packing. These include van der Waals forces, which are ubiquitous, and weaker, more directional hydrogen bonds.

The nitrogen atom of the nitrile group, with its lone pair of electrons, can act as a hydrogen bond acceptor. This could lead to the formation of weak C–H···N hydrogen bonds with acidic C–H protons from neighboring piperidine or cyanomethyl groups. nih.gov Such interactions, while individually weak, collectively contribute to the stability of the crystal structure. researchgate.net Studies on related nitrile-containing crystal structures have confirmed the role of the nitrile group in forming supramolecular assemblies through C–H···N contacts and anion-π interactions. researchgate.net

Furthermore, the piperidine ring itself contains numerous C–H bonds that can act as weak hydrogen bond donors. In the crystal structure of a related piperidine derivative, weak C–H···O interactions were observed to link molecules into infinite chains. iucr.org In the absence of strong hydrogen bond donors or acceptors, these C–H···N interactions and dispersive forces would be the primary drivers of the supramolecular architecture. nih.govnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. For this compound (C₈H₁₄N₂), the nominal molecular weight is 138 g/mol , with a more precise monoisotopic mass of 138.1157 g/mol . matrixscientific.com

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 138. The subsequent fragmentation would be primarily dictated by the stability of the resulting cations and neutral radicals. The presence of the tertiary amine within the piperidine ring is a key feature directing the fragmentation process. libretexts.org

The most prominent fragmentation pathway for N-substituted piperidines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.orgorgchemboulder.com For this compound, this would involve two main pathways:

Loss of the cyanomethyl radical (•CH₂CN): Cleavage of the N–CH₂CN bond would result in the formation of a stable 4-methylpiperidine radical cation. However, the most characteristic fragmentation is the cleavage of the bond alpha to the nitrogen within the ring substituent, leading to a highly stable iminium cation.

Formation of the piperidinium (B107235) ion: A dominant peak is expected at m/z 98 . This results from the loss of a cyanomethylene radical (•CHCN) or through a rearrangement followed by the loss of acetonitrile, forming a stable, resonance-stabilized iminium ion derived from the piperidine ring.

Formation of the M-1 ion: Loss of a hydrogen atom from the carbon alpha to the nitrogen can lead to an ion at m/z 137 . miamioh.edu

Formation of the cyanomethyl cation or related fragments: A peak at m/z 40 corresponding to the [CH₂CN]⁺ fragment may be observed. researchgate.net

Other minor fragmentation pathways could involve the loss of a methyl radical (•CH₃) from the molecular ion, yielding a peak at m/z 123, or ring-opening fragmentation pathways characteristic of cyclic amines. researchgate.netscielo.br

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 138 | [C₈H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 123 | [C₇H₁₁N₂]⁺ | Loss of methyl radical (•CH₃) |

| 98 | [C₆H₁₂N]⁺ | α-cleavage, loss of •CH₂CN and rearrangement |

| 40 | [C₂H₂N]⁺ | Fragment corresponding to [CH₂CN]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy state. shu.ac.uk The functional groups within a molecule that absorb UV or visible light are known as chromophores.

In this compound, the chromophores are the saturated tertiary amine (the piperidine nitrogen) and the nitrile group (-C≡N). libretexts.org

Saturated Amine: The piperidine nitrogen contains a lone pair of non-bonding electrons (n electrons). These electrons can be excited to a high-energy anti-bonding sigma orbital (σ). This n→σ transition typically requires high energy and thus occurs at short wavelengths, usually in the range of 190-220 nm. shu.ac.uk These absorptions are generally weak.

Nitrile Group: The nitrile group contains a triple bond (one σ and two π bonds) and a nitrogen atom with a non-bonding electron pair. This allows for two potential types of transitions:

n→π transition:* An electron from the nitrogen's lone pair is promoted to an anti-bonding pi orbital (π). These transitions are characteristically weak (low molar absorptivity, ε) and occur at longer wavelengths than π→π transitions. pharmatutor.org For simple nitriles, this absorption is often found around 210-220 nm but can be obscured by stronger absorptions.

π→π transition:* An electron from a bonding pi orbital (π) is excited to an anti-bonding pi orbital (π*). This transition is more intense (higher molar absorptivity) and occurs at shorter wavelengths, typically below 200 nm for unconjugated nitriles. pharmatutor.orglibretexts.org

Given the lack of conjugation in this compound, all expected electronic transitions occur at the lower end of the UV spectrum (< 220 nm). libretexts.org The spectrum would likely show only end absorption, with absorbance increasing towards shorter wavelengths, rather than distinct, well-defined peaks in the standard 220-800 nm range. The choice of solvent is critical, as common solvents like acetonitrile itself have a UV cutoff around 190 nm. lctsbible.com

| Chromophore | Electronic Transition | Approximate λmax (nm) | Expected Intensity (ε) |

|---|---|---|---|

| Saturated Amine (N) | n → σ | < 220 | Low |

| Nitrile (-C≡N) | n → π | ~210-220 | Low |

| Nitrile (-C≡N) | π → π* | < 200 | Moderate-High |

Computational Chemistry and Theoretical Investigations of 4 Methylpiperidin 1 Yl Acetonitrile

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, providing a balance between accuracy and computational cost for studying molecular systems. nih.govscielo.org.mx DFT calculations are employed to determine the electronic structure, molecular geometry, and energetic properties of (4-Methylpiperidin-1-yl)acetonitrile.

DFT calculations can elucidate the electronic properties of this compound by mapping its electron density distribution. From this, various reactivity descriptors can be derived to predict the molecule's chemical behavior. niscpr.res.in

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP surface is a visual tool used to predict reactive sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with red regions (negative potential) indicating electron-rich areas prone to electrophilic attack and blue regions (positive potential) indicating electron-poor areas susceptible to nucleophilic attack. For this compound, the nitrogen atom of the nitrile group would be expected to be a region of high negative potential.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound (Note: The following data is illustrative and represents typical outputs from DFT calculations.)

| Parameter | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | 0.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |

| Electronegativity (χ) | 2.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 3.65 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.27 | Reciprocal of hardness, indicates reactivity |

The flexibility of the piperidine (B6355638) ring and the rotation of its substituents give rise to multiple possible conformations for this compound. The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net However, the orientation of the methyl and acetonitrile (B52724) groups (axial vs. equatorial) leads to different conformers with distinct energy levels.

DFT calculations are used to perform a systematic search of the potential energy surface. By optimizing the geometry of various possible conformers and calculating their single-point energies, an energetic profile can be constructed. This profile identifies the most stable, lowest-energy conformer (the global minimum) and the relative energies of other, less stable conformers (local minima). This analysis is critical for understanding the molecule's preferred three-dimensional structure, which influences its biological activity and physical properties.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: The following data is illustrative. Energies are relative to the most stable conformer.)

| Conformer | Methyl Group Position | Acetonitrile Group Position | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | Equatorial | Equatorial | 0.00 |

| 2 | Axial | Equatorial | 1.85 |

| 3 | Equatorial | Axial | 2.50 |

| 4 | Axial | Axial | 5.40 |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, solvent interactions, and other time-dependent properties. researchgate.net

MD simulations can explore the conformational landscape of this compound at finite temperatures. These simulations can reveal the transitions between different chair and boat conformations of the piperidine ring and the rotational flexibility of the side chains. By analyzing the simulation trajectory, one can determine the probability of occupying different conformational states and the timescales of these transitions, providing a more realistic understanding of the molecule's structural dynamics than static calculations alone.

The interaction of a molecule with its environment, particularly with solvents like water, is crucial for its behavior in biological and chemical systems. MD simulations are an ideal tool for studying these interactions. mdpi.com A simulation box containing one or more molecules of this compound surrounded by solvent molecules (e.g., water, acetonitrile) can be modeled. ambermd.orgresearchgate.net

The analysis of these simulations can reveal:

Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, while the tertiary amine of the piperidine ring can also participate in interactions. MD simulations can quantify the number and lifetime of hydrogen bonds formed between the solute and solvent molecules. rsc.orgresearchgate.net

Solvation Shell Structure: The simulations show how solvent molecules arrange themselves around the solute, forming solvation shells. The structure and dynamics of these shells can be characterized by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Piperidine-Nitrile Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. mdpi.com For a series of piperidine-nitrile derivatives, QSAR models can be developed to predict their efficacy, toxicity, or other endpoints. nih.gov

The development of a QSAR model involves several steps:

Data Set Curation: A dataset of piperidine-nitrile compounds with experimentally measured activities is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional, topological, geometric, and electronic descriptors that encode structural information.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are used to build a mathematical model that links the descriptors to the observed activity. nih.govresearchgate.net

Validation: The model's robustness and predictive power are rigorously assessed using internal and external validation techniques to ensure it can accurately predict the activity of new, untested compounds. mdpi.com

Such models provide valuable insights into the key structural features that influence the activity of piperidine-nitrile derivatives, guiding the rational design of new compounds with improved properties. researchgate.net

Lack of Specific Research Data Hinders In-Depth Computational Analysis of (4--Methylpiperidin-1-yl)acetonitrile

Despite a comprehensive search of available scientific literature, detailed computational chemistry and theoretical investigations specifically focused on the compound this compound are not presently available in published research. As a result, a thorough analysis based on the requested outline of predictive modeling, QSAR approaches, and molecular docking studies cannot be provided at this time.

The initial search for data on this compound did not yield specific studies detailing its computational analysis. General information, such as its chemical formula (C8H14N2) and CAS number (847574-01-0), is accessible. matrixscientific.comscbt.com However, in-depth research into its biological activity using predictive models, fragment-based Quantitative Structure-Activity Relationship (QSAR) approaches, and molecular docking simulations appears to be absent from the public scientific domain.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. alliedacademies.orgnih.gov This method is crucial for understanding ligand-protein binding interactions and elucidating molecular recognition mechanisms, which are fundamental aspects of drug design. nih.govnih.gov The nitrile group, present in this compound, is known to participate in various protein-ligand interactions, including hydrogen bonding and hydrophobic interactions, making it a point of interest in such studies. nih.govresearchgate.net

While the principles of these computational methods are well-established and widely applied in medicinal chemistry, their specific application to this compound has not been documented in the retrieved scientific literature. Consequently, the development of predictive models for its biological activity, the application of fragment-based QSAR, and the exploration of its ligand-protein binding interactions through molecular docking remain areas for future investigation.

Without specific research data, any attempt to generate the detailed article as per the provided outline would be speculative and would not meet the required standards of scientific accuracy. Further experimental and computational research is needed to elucidate the specific chemical and biological properties of this compound.

Applications of 4 Methylpiperidin 1 Yl Acetonitrile in Synthetic Chemistry and Materials Science

Role as a Key Intermediate in Organic Synthesis

The unique combination of a tertiary amine and a nitrile group on an adjacent carbon atom makes (4-Methylpiperidin-1-yl)acetonitrile a valuable intermediate in organic synthesis. This arrangement allows for a diverse range of chemical transformations, enabling the construction of intricate molecular architectures.

Precursor for Nitrogen Heterocycles and Complex Scaffolds

The α-amino nitrile moiety is a well-known synthon for the synthesis of various nitrogen-containing heterocycles. rsc.orgresearchgate.net The nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and addition of nucleophiles, while the piperidine (B6355638) nitrogen can participate in cyclization reactions.

One of the key reactions of α-amino nitriles is their participation in the Thorpe-Ziegler reaction, a base-catalyzed intramolecular cyclization of dinitriles to form an enaminonitrile, which can then be hydrolyzed to a cyclic ketone. While no specific examples utilizing this compound are documented, its structure suggests potential for elaboration into a dinitrile precursor suitable for this reaction, leading to the formation of fused heterocyclic systems containing the piperidine ring.

Furthermore, the nitrile group of this compound can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up pathways to a variety of heterocyclic systems. For instance, the resulting amino acid or amino alcohol derivatives could be used as precursors for the synthesis of piperidine-fused lactams or other bicyclic scaffolds. The reactivity of α-amino nitriles as masked iminium ion equivalents also provides a route to the synthesis of more complex heterocyclic structures. rsc.org

The 4-methylpiperidine (B120128) scaffold itself is a privileged structure in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs. digitellinc.comnih.govnih.gov The incorporation of this moiety into larger, more complex scaffolds is a common strategy in drug discovery. Therefore, this compound serves as a readily available starting material for the synthesis of novel, complex molecules with potential biological activity.

Building Block for Multifunctional Molecules

The term "multifunctional molecules" refers to compounds that possess multiple, distinct functionalities, often designed to interact with multiple biological targets or to have combined chemical and physical properties. The 4-methylpiperidine moiety is a common feature in such molecules, particularly in the design of therapeutic agents. nih.gov

This compound can serve as a versatile building block for the synthesis of such multifunctional molecules. The nitrile group can be transformed into a variety of other functional groups, as detailed in the table below, allowing for the introduction of diverse chemical properties.

| Initial Functional Group | Transformation Reaction | Resulting Functional Group | Potential Application of Resulting Molecule |

| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) | Building block for polyesters, polyamides; precursor for esters and amides with biological activity. |

| Nitrile (-C≡N) | Reduction | Primary Amine (-CH₂NH₂) | Introduction of a basic center; precursor for amides, sulfonamides, and imines. |

| Nitrile (-C≡N) | Grignard Reaction | Ketone (-C(=O)R) | Intermediate for the synthesis of tertiary alcohols and other complex functionalities. |

| Nitrile (-C≡N) | Cycloaddition | Tetrazole | Bioisostere for a carboxylic acid group in medicinal chemistry. |

Through sequential chemical modifications of the nitrile group, and potentially the piperidine ring, this compound can be elaborated into complex molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science.

Catalytic Applications of this compound Derivatives

While this compound itself is not a catalyst, it can be readily converted into derivatives that can serve as ligands in metal-catalyzed transformations or as organocatalysts.

Ligands in Metal-Catalyzed Transformations

The piperidine nitrogen in this compound is a potential coordination site for metal ions. By modifying the acetonitrile (B52724) group, it is possible to create bidentate or multidentate ligands. For example, reduction of the nitrile to an amine would yield a diamine ligand. Further functionalization of the newly formed primary amine could lead to a variety of ligand scaffolds, such as aminophosphines, aminoalcohols, or aminothiols. These types of ligands are widely used in transition metal catalysis for a range of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. mdpi.com The chirality of the 4-methylpiperidine ring, if resolved into its enantiomers, could also be exploited in the design of chiral ligands for asymmetric catalysis.

Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in organic chemistry. Piperidine and its derivatives are common structural motifs in organocatalysts. nih.gov For example, proline, a cyclic amino acid with a pyrrolidine (B122466) ring, is a well-known organocatalyst. The 4-methylpiperidine scaffold of this compound could be incorporated into various organocatalytic systems.

For instance, the nitrile group could be hydrolyzed to a carboxylic acid, creating an amino acid-like structure. Such molecules have the potential to act as catalysts in a variety of reactions, including aldol (B89426) and Mannich reactions. The basicity of the piperidine nitrogen can also be utilized in base-catalyzed transformations.

Advanced Materials Science Applications

The 4-methylpiperidine moiety can be incorporated into polymers to impart specific properties. While there are no specific examples of polymers derived from this compound, the general utility of piperidine-containing polymers suggests potential applications. For example, polymers containing piperidine units have been investigated for their use as stabilizers for other polymers. epo.org

Furthermore, the nitrile group can undergo polymerization under certain conditions, or it can be converted to other polymerizable groups, such as an acrylate (B77674) or a vinyl group. This would allow for the synthesis of polymers with pendant 4-methylpiperidine groups. Such polymers could have interesting properties, for instance, as basic polymers for CO₂ capture or as functional materials with potential applications in coatings, adhesives, or drug delivery systems. The synthesis of temperature-responsive polymers containing piperidine moieties has also been reported, suggesting that derivatives of this compound could be used to create "smart" materials. nih.gov

Polymer Synthesis and Modification

There is currently no available research in scientific literature describing the use of this compound as a monomer, initiator, or modifying agent in polymer synthesis. While piperidine derivatives, in general, are utilized in various areas of chemistry, the specific role of this compound in polymerization or polymer modification has not been documented in published studies. The nitrile and methylpiperidine functional groups present in the molecule could theoretically offer reaction sites for polymerization or grafting onto polymer backbones; however, no such applications have been reported.

Components in Liquid Crystals and Supramolecular Assemblies

No studies have been found that investigate the properties of this compound as a component in liquid crystals or its use in the formation of supramolecular assemblies. The molecular structure of this compound does not possess the typical calamitic (rod-like) or discotic (disk-like) shape commonly associated with liquid crystal mesophases. While piperidine rings can be incorporated into more complex molecules that exhibit liquid crystalline behavior or participate in supramolecular chemistry through hydrogen bonding or host-guest interactions, there is no evidence to suggest that this compound itself has been explored for these purposes.

Crystal Engineering and Solid-State Chemistry

While the crystal structures of various piperidine derivatives have been studied to understand intermolecular interactions and packing in the solid state, a specific crystallographic study or any application related to crystal engineering for this compound has not been reported in the accessible scientific literature. Research in crystal engineering focuses on designing and synthesizing crystalline solids with desired properties, which often involves molecules with specific functional groups capable of directing the assembly of the crystal lattice. There is no indication that this compound has been utilized as a building block in such a context.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.